molecular formula C8H10ClN3O B2750549 (3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride CAS No. 2445790-43-0

(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride

Cat. No.: B2750549
CAS No.: 2445790-43-0
M. Wt: 199.64
InChI Key: CCULRLOUDCNFIK-UHFFFAOYSA-N
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Description

(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride is a chemical compound that belongs to the class of imidazopyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylimidazo[4,5-b]pyridin-2-yl)methanol typically involves the functionalization of imidazo[1,2-a]pyridines. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, oxidative coupling, and tandem reactions. These methods are preferred due to their efficiency and ability to produce high yields . The use of catalysts and optimized reaction conditions ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like sodium nitrite, and reducing agents such as hydrogen . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride involves its interaction with molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes . This activation leads to various downstream effects, including the regulation of gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride is unique due to its specific functional groups and the ability to form stable hydrochloride salts. This enhances its solubility and stability, making it more versatile for various applications compared to other similar compounds .

Properties

IUPAC Name

(3-methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.ClH/c1-11-7(5-12)10-6-3-2-4-9-8(6)11;/h2-4,12H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCULRLOUDCNFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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